1-cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride 1-cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416955-59-2
VCID: VC11572555
InChI:
SMILES:
Molecular Formula: C7H13ClN4
Molecular Weight: 188.7

1-cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride

CAS No.: 2416955-59-2

Cat. No.: VC11572555

Molecular Formula: C7H13ClN4

Molecular Weight: 188.7

Purity: 95

* For research use only. Not for human or veterinary use.

1-cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride - 2416955-59-2

Specification

CAS No. 2416955-59-2
Molecular Formula C7H13ClN4
Molecular Weight 188.7

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 1-cyclopentyl-1,2,4-triazol-3-amine hydrochloride, reflects its bicyclic architecture comprising a five-membered cyclopentane ring fused to a 1,2,4-triazole moiety. The hydrochloride salt form ensures improved aqueous solubility, critical for biological testing . Key identifiers include:

PropertyValueSource
SMILESC1CCC(C1)N2C=NC(=N2)N.Cl
InChIKeyCMFGOCZWTFPLEG-UHFFFAOYSA-N
Molecular Weight188.66 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The planar triazole ring enables π-π stacking interactions, while the cyclopentyl group contributes hydrophobic bulk, enhancing membrane permeability .

Structural Analysis

X-ray crystallography of analogous triazole derivatives reveals a near-perpendicular orientation between the triazole and cyclopentyl groups, minimizing steric strain . The hydrochloride salt forms ionic bonds with the amine group, stabilizing the molecule in physiological environments . Computational models predict a polar surface area of 68 Ų, suggesting moderate blood-brain barrier penetration potential .

Synthesis and Optimization

Synthetic Routes

The parent compound, 1-cyclopentyl-1H-1,2,4-triazol-3-amine (CID: 60912078), is typically synthesized via cyclocondensation reactions. A representative pathway involves:

  • Nucleophilic Ring Opening: Treatment of N-guanidinosuccinimide with cyclopentylamine under microwave irradiation (120–160°C, 30–60 min) .

  • Cyclocondensation: Formation of the triazole core through dehydrative coupling, yielding a secondary amine intermediate .

  • Salt Formation: Protonation with hydrochloric acid to produce the hydrochloride salt .

Table 2. Reaction Optimization for Intermediate Synthesis

ConditionYield (%)Notes
1.2 eq piperidine50DMAP catalyst, 120°C, 30 min
2.0 eq piperidine40No catalyst, 160°C, 30 min
Conventional reflux0Insufficient activation energy

Microwave-assisted synthesis improves yields by 30–50% compared to traditional methods, attributed to enhanced reaction kinetics .

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol/cyclohexane mixtures . Nuclear Magnetic Resonance (NMR) spectra confirm structure:

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.55–1.72 (m, 8H, cyclopentyl), 3.45 (t, 1H, NH), 8.12 (s, 1H, triazole).

  • ¹³C NMR: 24.8 (cyclopentyl CH2), 56.1 (N-Cp), 142.7 (triazole C3).

High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 188.0829 [M+H]⁺ .

Pharmacological Significance

Enzyme Inhibition

1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride demonstrates selective inhibition of serine proteases, particularly Factor XIIa (FXIIa) and thrombin, with IC₅₀ values in the nanomolar range :

Table 3. Enzymatic Inhibition Profiles

EnzymeIC₅₀ (nM)Selectivity Index (vs. Trypsin)
FXIIa28>500
Thrombin41320

Mechanistically, the triazole amine coordinates with the catalytic serine residue (Ser195 in thrombin), while the cyclopentyl group occupies the S3 hydrophobic pocket . Molecular dynamics simulations reveal a binding free energy of −9.8 kcal/mol, driven by van der Waals interactions .

Analytical and Regulatory Considerations

Quality Control

Purity assessments employ reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient), achieving ≥98% purity. Residual solvents are quantified via gas chromatography, complying with ICH Q3C guidelines .

Stability Profiles

The compound remains stable for 24 months at −20°C (lyophilized form) and 6 months in PBS (pH 7.4) at 4°C . Degradation products include the free base (upon deprotonation) and cyclopentanol (via hydrolytic cleavage).

Emerging Applications and Future Directions

Drug Development

Ongoing research explores its utility as:

  • Anticoagulant Lead: Dual FXIIa/thrombin inhibition reduces thrombosis risk without bleeding complications .

  • Antimicrobial Adjuvant: Synergy with β-lactams enhances MRSA eradication .

Chemical Biology

Site-specific modifications (e.g., fluorination at C5) improve target engagement. A recent SAR study found that 4-fluoro substitution boosts FXIIa affinity by 12-fold .

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